Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Organic Synthesis Halogenation Isoxazole Functionalization

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is an irreplaceable heterocyclic building block with a unique 5-bromoacetyl-3-carboxylate isoxazole substitution pattern. The electrophilic bromoacetyl group enables selective nucleophilic substitution with N, O, and S nucleophiles for rapid construction of thiazoles, imidazoles, and oxadiazoles, essential in medicinal chemistry SAR and covalent inhibitor design. High synthetic yield (85%) and 95%+ purity support parallel synthesis and biochemical assays. Storage at 2-8°C preserves the reactive bromoacetyl moiety. Direct procurement from verified suppliers ensures batch-to-batch consistency.

Molecular Formula C8H8BrNO4
Molecular Weight 262.06 g/mol
CAS No. 104776-74-1
Cat. No. B028201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
CAS104776-74-1
Molecular FormulaC8H8BrNO4
Molecular Weight262.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C(=O)CBr
InChIInChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3
InChIKeyGUYZRQOTADGHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS 104776-74-1): A Heterobifunctional Isoxazole Building Block for Targeted Organic Synthesis


Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS 104776-74-1) is a heterocyclic building block characterized by an isoxazole core substituted with an ethyl ester at the 3-position and a bromoacetyl moiety at the 5-position . This compound belongs to the broader class of 3,5-disubstituted isoxazoles, which are widely recognized as versatile intermediates in medicinal chemistry and drug discovery owing to the isoxazole ring's capacity to engage in hydrogen bonding and π-π stacking interactions with biological targets [1]. The compound exhibits a molecular formula of C₈H₈BrNO₄ and a molecular weight of 262.06 g/mol, with a reported melting point range of 71–73 °C . Its structural hallmark is the electrophilic bromoacetyl group, which confers distinct reactivity towards nucleophiles, enabling the construction of complex heterocyclic frameworks through substitution and cyclization reactions .

Why Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate Cannot Be Arbitrarily Replaced by Analogous Isoxazole Derivatives


Generic substitution among isoxazole-3-carboxylate derivatives is scientifically unwarranted due to the profound impact of substituent identity and position on both chemical reactivity and biological target engagement. The bromoacetyl group in the target compound introduces a highly electrophilic center that enables selective nucleophilic substitution and subsequent cyclocondensation reactions, a reactivity profile not shared by non-halogenated acetyl analogs or derivatives with alternative electrophilic warheads . Furthermore, the specific substitution pattern—ethyl ester at C3 and bromoacetyl at C5—establishes a unique electronic distribution across the isoxazole ring that modulates both its synthetic utility and its potential interaction with biological macromolecules [1]. Even closely related compounds, such as ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate, exhibit divergent steric and electronic properties due to the presence of an additional methyl group and altered regiochemistry, which can lead to significantly different reaction outcomes and biological activities . Consequently, the target compound occupies a distinct chemical space that cannot be adequately emulated by its nearest structural analogs.

Quantitative Differentiation Evidence for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS 104776-74-1)


Synthetic Yield Advantage: Bromination of Ethyl 5-Acetylisoxazole-3-carboxylate Delivers 85% Yield, Surpassing Alternative Halogenation Routes

The target compound can be synthesized via bromination of ethyl 5-acetylisoxazole-3-carboxylate, achieving an 85% yield, which substantially exceeds the yields reported for alternative bromination strategies on related isoxazole scaffolds [1]. For context, direct bromination of unsubstituted ethyl isoxazole-3-carboxylate yields the 5-bromoacetyl derivative in only 58% yield under comparable conditions, underscoring the superior efficiency of the acetyl precursor route . This quantitative difference in synthetic yield translates directly to reduced raw material costs and higher throughput in multi-step synthetic sequences.

Organic Synthesis Halogenation Isoxazole Functionalization

Purity Grade Differentiation: Commercial Availability at 97% Purity Enables Direct Use in Sensitive Biological Assays

The target compound is commercially supplied at a minimum purity of 97% (as determined by HPLC or GC analysis) from multiple reputable vendors, including Thermo Scientific and Kanto Chemical [1]. In contrast, the structurally related ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate is offered at a lower purity specification of ≥90% (or 95% by some suppliers), which may necessitate additional purification steps prior to use in sensitive biological or catalytic applications [2]. The higher baseline purity of the target compound reduces the risk of confounding impurities in biological assays and ensures more reproducible synthetic outcomes.

Analytical Chemistry Quality Control Drug Discovery

Regiochemical Specificity: The 5-Bromoacetyl-3-carboxylate Substitution Pattern Confers Unique Electrophilic Reactivity

The target compound's regiochemistry—with the bromoacetyl group at the 5-position and the ethyl ester at the 3-position—distinguishes it from isomers such as ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate, which bears the bromoacetyl moiety at the 4-position and an additional methyl group at the 5-position . This difference in substitution pattern fundamentally alters the electrophilic character of the bromoacetyl group and the overall electronic landscape of the isoxazole ring, as evidenced by the distinct calculated physicochemical properties: the target compound exhibits a melting point of 71–73 °C and a predicted boiling point of 374.2 °C, whereas the 4-substituted analog has a molecular weight of 276.08 g/mol and is likely to display different solubility and reactivity profiles [1]. Such regiochemical precision is critical in medicinal chemistry, where even subtle changes in substitution can drastically affect target binding and selectivity.

Medicinal Chemistry Structure-Activity Relationship Electrophilic Warheads

Storage and Stability Profile: Recommended Storage at 2–8 °C Ensures Integrity of the Bromoacetyl Moiety

The bromoacetyl group in the target compound is moisture- and heat-sensitive, necessitating storage at 2–8 °C to prevent hydrolysis and decomposition . This storage requirement is a direct consequence of the electrophilic nature of the α-bromoketone functionality, which is susceptible to nucleophilic attack by water. In contrast, non-halogenated isoxazole carboxylates, such as ethyl 5-acetylisoxazole-3-carboxylate (mp 64–66 °C), are generally more stable at ambient temperatures . The explicit storage specification provided by vendors for the target compound serves as a critical quality control parameter that ensures the material retains its intended reactivity upon delivery and during long-term storage, thereby mitigating the risk of failed synthetic transformations due to degraded starting material.

Chemical Stability Storage Conditions Procurement Logistics

Optimal Research and Industrial Applications for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS 104776-74-1)


Synthesis of Diverse Heterocyclic Libraries via Nucleophilic Substitution

The electrophilic bromoacetyl group of this compound serves as a versatile handle for nucleophilic substitution reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles . This reactivity enables the rapid construction of diverse heterocyclic scaffolds, including thiazoles, imidazoles, and oxadiazoles, which are prevalent in bioactive molecules. The high synthetic yield (85%) for its preparation from ethyl 5-acetylisoxazole-3-carboxylate [1] ensures a cost-effective supply of this building block for parallel synthesis and combinatorial chemistry applications.

Probing Structure-Activity Relationships in Isoxazole-Based Drug Discovery

The precise regiochemistry of the 5-bromoacetyl-3-carboxylate substitution pattern makes this compound an ideal starting point for exploring structure-activity relationships (SAR) around the isoxazole pharmacophore . By systematically varying the nucleophile used to displace the bromine atom, medicinal chemists can generate focused libraries of 5-substituted isoxazole-3-carboxylates and evaluate their biological activity against targets such as kinases, GPCRs, or antimicrobial enzymes. The commercial availability of the compound at 97% purity supports its direct use in sensitive biochemical and cell-based assays without the need for additional purification.

Preparation of Covalent Probes and Affinity Labels

The α-bromoketone moiety in this compound can function as an electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine) in protein active sites [2]. This property enables the design of covalent inhibitors or activity-based probes for target identification and validation in chemical biology. The compound's distinct storage requirement at 2–8 °C underscores the importance of proper handling to preserve the integrity of the reactive bromoacetyl group, a critical factor for successful covalent probe development.

Building Block for Agrochemical and Material Science Intermediates

Beyond pharmaceutical applications, isoxazole-3-carboxylates are recognized intermediates in the synthesis of agrochemicals (e.g., herbicides, fungicides) and functional materials [3]. The target compound's bromoacetyl group provides a convenient site for further functionalization, enabling the introduction of diverse substituents required for optimizing physicochemical properties such as lipophilicity, metabolic stability, or photophysical characteristics. The well-defined melting point (71–73 °C) facilitates purity assessment and batch-to-batch consistency in industrial-scale processes.

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